molecular formula C26H20N2O6S2 B13724236 4-Nitro-2-[(5-nitro-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene

4-Nitro-2-[(5-nitro-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene

Cat. No.: B13724236
M. Wt: 520.6 g/mol
InChI Key: HZHDOIRJIMRIDT-UHFFFAOYSA-N
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Description

4-Nitro-2-[(5-nitro-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene is a complex organic compound characterized by the presence of nitro groups, phenylmethoxy groups, and a disulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-[(5-nitro-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene typically involves multiple steps, starting from simpler aromatic compounds. The key steps include nitration, etherification, and disulfide bond formation.

    Etherification: The phenylmethoxy groups are introduced via etherification reactions, typically using phenol derivatives and alkyl halides in the presence of a base such as potassium carbonate.

    Disulfide Bond Formation: The disulfide linkage is formed by the oxidation of thiol groups using oxidizing agents like iodine or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-[(5-nitro-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Substitution: Halogens (chlorine, bromine), sulfuric acid.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

4-Nitro-2-[(5-nitro-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Investigated for its potential therapeutic properties, particularly in targeting oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Nitro-2-[(5-nitro-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene involves its interaction with molecular targets through its nitro and disulfide groups. The nitro groups can participate in redox reactions, while the disulfide bond can undergo cleavage and reformation, making it a versatile compound in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-1-phenylmethoxybenzene: Lacks the disulfide linkage, making it less reactive in certain biochemical applications.

    2-Phenylmethoxy-5-nitrobenzene: Similar structure but without the additional nitro group and disulfide bond, leading to different reactivity and applications.

    4-Methoxy-2-nitrophenol: Contains a methoxy and nitro group but lacks the disulfide linkage and additional aromatic rings.

Uniqueness

4-Nitro-2-[(5-nitro-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene is unique due to its combination of nitro groups, phenylmethoxy groups, and a disulfide linkage

Properties

Molecular Formula

C26H20N2O6S2

Molecular Weight

520.6 g/mol

IUPAC Name

4-nitro-2-[(5-nitro-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene

InChI

InChI=1S/C26H20N2O6S2/c29-27(30)21-11-13-23(33-17-19-7-3-1-4-8-19)25(15-21)35-36-26-16-22(28(31)32)12-14-24(26)34-18-20-9-5-2-6-10-20/h1-16H,17-18H2

InChI Key

HZHDOIRJIMRIDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])SSC3=C(C=CC(=C3)[N+](=O)[O-])OCC4=CC=CC=C4

Origin of Product

United States

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